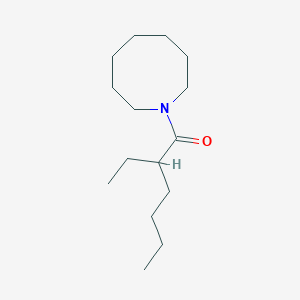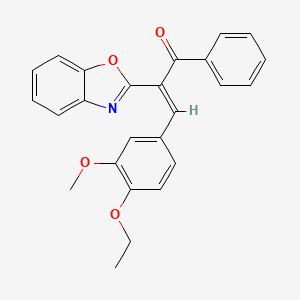
2-(4-chloro-2-fluorophenyl)-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluorophenyl)-N-3-pyridinylacetamide, also known as CF3Pyr, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine-based amide that has a unique chemical structure and properties. In
作用機序
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-3-pyridinylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in disease processes. This compound has been shown to have potent anti-cancer activity, and it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. This compound has also been shown to have neuroprotective effects, and it is believed to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
2-(4-chloro-2-fluorophenyl)-N-3-pyridinylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in a range of solvents, which makes it easy to work with in lab experiments. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, this compound is a relatively new compound, and there is still much that is not known about its properties and potential applications.
将来の方向性
There are many future directions for research on 2-(4-chloro-2-fluorophenyl)-N-3-pyridinylacetamide. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.
合成法
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-3-pyridinylacetamide involves a multi-step process that starts with the reaction of 4-chloro-2-fluoroaniline with ethyl 3-oxobutanoate to form an intermediate compound. This intermediate compound then undergoes a cyclization reaction with pyridine-3-carboxylic acid to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
2-(4-chloro-2-fluorophenyl)-N-3-pyridinylacetamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-4-3-9(12(15)7-10)6-13(18)17-11-2-1-5-16-8-11/h1-5,7-8H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXTXMLPIVZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(6-methyl-2-pyridinyl)methylene]-N-phenyl-2-pyridinecarbohydrazonamide](/img/structure/B5327071.png)

![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)
![3-[(cyclopropylamino)sulfonyl]-5-(2,3-dihydro-1-benzofuran-7-yl)benzoic acid](/img/structure/B5327083.png)
![4-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5327085.png)
![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)

![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5327120.png)



![4-[4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5327165.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5327175.png)